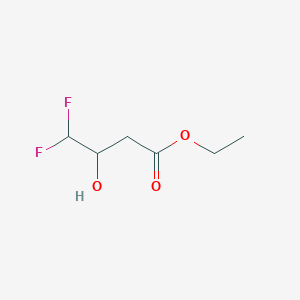

Ethyl 4,4-difluoro-3-hydroxybutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4,4-difluoro-3-hydroxybutanoate is a chemical compound with the molecular formula C6H10F2O3 and a molecular weight of 168.14 g/mol . This compound is a colorless transparent liquid with a boiling point of 162°C and a density of 1.61 g/cm³ . It has gained attention due to its applications in various fields, including pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4-difluoro-3-hydroxybutanoate typically involves the reaction of ethyl acetoacetate with a fluorinating agent. One common method is the reaction of ethyl acetoacetate with diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction proceeds as follows:

CH3COCH2COOEt+DAST→F2CHCOCH2COOEt

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4,4-difluoro-3-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4,4-difluoro-3-oxobutyric acid ethyl ester.

Reduction: Formation of 4,4-difluoro-3-hydroxybutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

Ethyl 4,4-difluoro-3-hydroxybutanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the preparation of pyrazole carboxanilide fungicides. The compound can be converted into 3-difluoromethyl-4-pyrazole carboxylic acid esters, which are essential for manufacturing these fungicides. The synthesis involves multiple steps, including the reaction with methyl hydrazine and ethyl 2-(ethoxymethylene)-4,4-difluoromethyl acetoacetate .

Agrochemical Applications

In addition to its pharmaceutical applications, this compound is also used in the agrochemical sector. The compound's derivatives are synthesized for use as fungicides and herbicides. For example, the compound can undergo dehydration to form ethyl (E)-4,4-difluoropent-2-enoate, which has demonstrated efficacy in controlling plant pathogens .

Biocatalytic Processes

Recent research has highlighted the potential of using biocatalysts for the synthesis of this compound derivatives. A novel halohydrin dehalogenase enzyme from Parvibaculum lavamentivorans has been utilized to catalyze reactions involving this compound, achieving high conversion rates and yields in a bioprocessing context . This approach not only enhances efficiency but also reduces environmental impact compared to traditional chemical synthesis methods.

Data Table: Comparison of Synthesis Methods

Case Study 1: Synthesis of Pyrazole Derivatives

In a study focused on synthesizing pyrazole derivatives from this compound, researchers reported successful yields through a multi-step process involving hydrazine derivatives. The final products exhibited potent antifungal activity against various plant pathogens, showcasing the compound's relevance in agricultural chemistry.

Case Study 2: Biocatalytic Optimization

A research team optimized conditions for using halohydrin dehalogenase to convert ethyl (S)-4-chloro-3-hydroxybutanoate into higher-value products. The study demonstrated that under controlled conditions (pH and temperature), the biocatalytic process could achieve yields exceeding 85%, establishing a precedent for sustainable production methods in pharmaceutical applications .

Mécanisme D'action

The mechanism of action of Ethyl 4,4-difluoro-3-hydroxybutanoate involves its interaction with specific molecular targets. In pharmaceuticals, it acts as a precursor for compounds that modulate potassium channels and inhibit GABA transaminase (GABA-T). These interactions can affect cellular signaling pathways and neurotransmitter levels, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,4-Difluoro-3-oxobutyric acid ethyl ester

- 4,4-Difluoro-3-hydroxybutanol

- Ethyl 4,4-difluoroacetoacetate

Uniqueness

Ethyl 4,4-difluoro-3-hydroxybutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its difluoromethyl group enhances its reactivity and biological activity compared to similar compounds .

Propriétés

Formule moléculaire |

C6H10F2O3 |

|---|---|

Poids moléculaire |

168.14 g/mol |

Nom IUPAC |

ethyl 4,4-difluoro-3-hydroxybutanoate |

InChI |

InChI=1S/C6H10F2O3/c1-2-11-5(10)3-4(9)6(7)8/h4,6,9H,2-3H2,1H3 |

Clé InChI |

AVOIWRHEAKPCCW-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CC(C(F)F)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.